molecular formula C11H15N B15332866 1-(4-Methylbenzyl)azetidine

1-(4-Methylbenzyl)azetidine

Cat. No.: B15332866
M. Wt: 161.24 g/mol
InChI Key: IVANVARVVGHBFP-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 4-methylbenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)azetidine can be synthesized through various methods. . This method efficiently produces functionalized azetidines under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of catalytic processes and continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

1-(4-Methylbenzyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and electronic properties of the compound enable it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or polymerization.

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylbenzyl)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it a versatile compound for various applications in synthesis and material science .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H15N/c1-10-3-5-11(6-4-10)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3

InChI Key

IVANVARVVGHBFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC2

Origin of Product

United States

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